N-Hydroxy-4-(trifluoromethyl)picolinimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(trifluoromethyl)picolinimidamide typically involves the reaction of 4-(trifluoromethyl)picolinic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as carbodiimide to facilitate the formation of the imidamide structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-(trifluoromethyl)picolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxides, amine derivatives, and substituted picolinimidamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hydroxy-4-(trifluoromethyl)picolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The hydroxyl group and the trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)picolinic acid
- N-Hydroxy-4-methylpicolinimidamide
- N-Hydroxy-4-chloropicolinimidamide
Uniqueness
N-Hydroxy-4-(trifluoromethyl)picolinimidamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H6F3N3O |
---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
N'-hydroxy-4-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-12-5(3-4)6(11)13-14/h1-3,14H,(H2,11,13) |
InChI Key |
CDINOYSSYODWGB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C=C1C(F)(F)F)/C(=N/O)/N |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=NO)N |
Origin of Product |
United States |
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